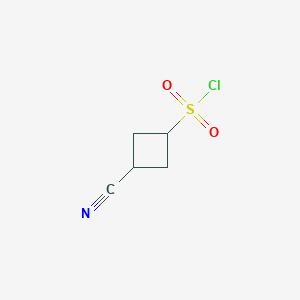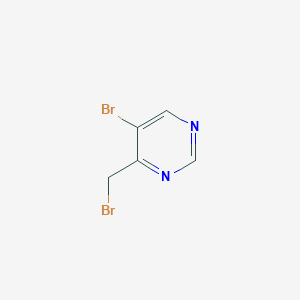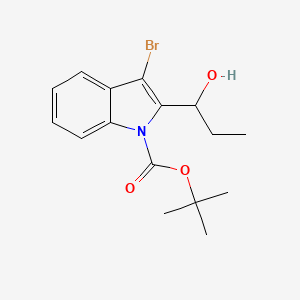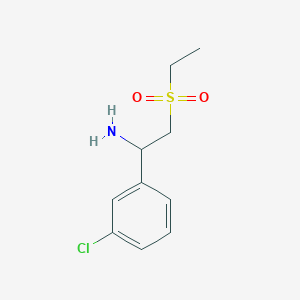![molecular formula C7H11NO2 B13006404 (1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13006404.png)
(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,6S)-3-Azabicyclo[410]heptane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid can be achieved through several methods. One notable approach involves the transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation. This method enables the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions . The reaction typically involves oxidative cyclopropanation of aza-1,6-enynes, resulting in the formation of azabicyclo[4.1.0]heptane-2,4,5-triones .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. These methods often involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azabicyclo[4.1.0]heptane-2,4,5-triones.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The conditions for these reactions are typically mild, ensuring the stability of the bicyclic structure.
Major Products Formed
The major products formed from the reactions of this compound include various functionalized derivatives, such as azabicyclo[4.1.0]heptane-2,4,5-triones .
Aplicaciones Científicas De Investigación
(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism by which (1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: A similar bicyclic compound with an oxygen atom instead of nitrogen.
Bicyclo[4.1.0]heptane: Another related compound with a similar bicyclic structure but without the nitrogen atom.
Uniqueness
(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid is unique due to the presence of the nitrogen atom within its bicyclic structure. This feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-3-5(7)1-2-8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7-/m1/s1 |
Clave InChI |
PLUWVUSFPGLDMG-IYSWYEEDSA-N |
SMILES isomérico |
C1CNC[C@]2([C@H]1C2)C(=O)O |
SMILES canónico |
C1CNCC2(C1C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13006342.png)
![7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13006350.png)




![4-Chloro-2-methylfuro[2,3-d]pyrimidine](/img/structure/B13006386.png)


![2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13006408.png)

